molecular formula C17H18O B1582318 4-tert-Butylbenzophenone CAS No. 22679-54-5

4-tert-Butylbenzophenone

Cat. No.: B1582318
CAS No.: 22679-54-5
M. Wt: 238.32 g/mol
InChI Key: DFYJCXSOGSYMAJ-UHFFFAOYSA-N
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Description

4-tert-Butylbenzophenone is an organic compound with the molecular formula C₁₇H₁₈O. It is a derivative of benzophenone, where a tert-butyl group is attached to the para position of one of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzophenone can be synthesized through Friedel-Crafts acylation of tert-butylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-tert-Butylbenzophenone has diverse applications in scientific research:

    Chemistry: It is used as a photoinitiator in polymerization reactions and as a building block in organic synthesis.

    Biology: It serves as a probe in studying protein-ligand interactions due to its ability to form stable complexes.

    Medicine: Research explores its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of UV-curable coatings, adhesives, and inks

Mechanism of Action

The mechanism of action of 4-tert-Butylbenzophenone involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets include unsaturated compounds in polymers and specific proteins in biological systems .

Comparison with Similar Compounds

    Benzophenone: Lacks the tert-butyl group, making it less bulky and slightly different in reactivity.

    4-tert-Butylbenzoic acid: An oxidation product of 4-tert-Butylbenzophenone.

    4-tert-Butylbenzyl alcohol: A reduction product of this compound

Uniqueness: this compound is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and physical properties. This makes it particularly useful in applications requiring specific spatial configurations and stability .

Properties

IUPAC Name

(4-tert-butylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYJCXSOGSYMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177210
Record name 4-tert-Butylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22679-54-5
Record name 4-tert-Butylbenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22679-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butylbenzophenone
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Record name 4-tert-Butylbenzophenone
Source EPA DSSTox
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Record name 4-tert-butylbenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-tert-Butylbenzophenone contribute to the cross-linking of polypropylene and polyethylene in the presence of acrylic monomers?

A: this compound acts as a photoinitiator in this process []. Upon exposure to UV light, it transitions to an excited state. This excited state then abstracts a hydrogen atom from the polyethylene or polypropylene backbone, creating a reactive radical site. The acrylic monomers, such as diethyleneglycol diacrylate and butanediol diacrylate, can then react with these radical sites, initiating the cross-linking process and forming a network structure within the polymer material [].

Q2: The research mentions comparing the efficiency of different benzophenone derivatives, including this compound. What factors might influence the efficiency of these photoinitiators in this specific application?

A2: Several factors can impact the efficiency of different benzophenone photoinitiators:

  • Quenching Efficiency: The ability of the monomer (diethyleneglycol diacrylate or butanediol diacrylate) to quench the excited state of the photoinitiator can significantly impact the efficiency. Lower quenching leads to more efficient radical generation and, consequently, more efficient cross-linking [].
  • Hydrogen Abstraction Ability: The photoinitiator's ability to efficiently abstract a hydrogen atom from the polyethylene or polypropylene backbone is crucial for creating the reactive sites necessary for cross-linking [].

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